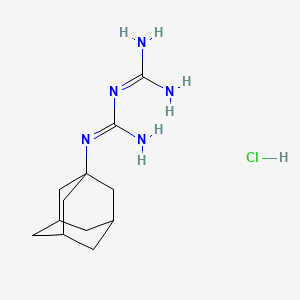

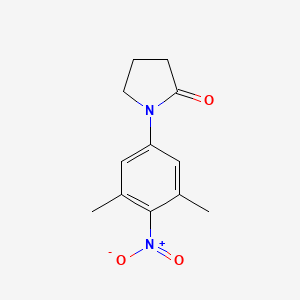

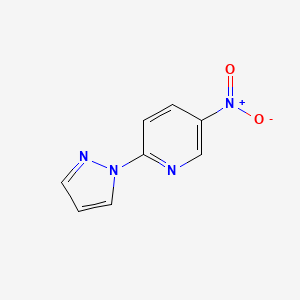

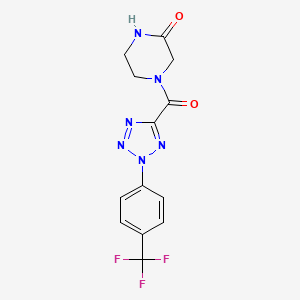

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidin-2-ones are a class of compounds characterized by a five-membered pyrrolidine ring . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones can be achieved through various strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, a straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidin-2-ones can undergo various chemical reactions. For instance, donor–acceptor cyclopropanes react as 1,4-C,C-dielectrophiles, and amines react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .Wissenschaftliche Forschungsanwendungen

Crystal Engineering for Nonlinear Optics

Research into molecular complexes involving nitrophenyl derivatives has shown potential in the field of nonlinear optics (NLO). One study discusses the ideal orientation of chromophores linked by hydrogen bonds for NLO applications, emphasizing the strategic molecular complexation of materials that exhibit quadratic NLO behavior. The study reveals the significant role of nitrophenyl derivatives in enhancing NLO efficiency through optimal chromophore alignment, demonstrating the compound's relevance in designing advanced optical materials (Muthuraman et al., 2001).

Synthesis of Novel Organic Frameworks

In the realm of organic chemistry, the synthesis of dihydropyridine frameworks bearing a 3-nitrophenyl moiety showcases the utility of nitrophenyl-pyrrolidinone derivatives. A one-pot, four-component reaction facilitated by a specific catalyst at room temperature illustrates an efficient method to construct structurally diverse 1,4-dihydropyridine frameworks. This process highlights the compound's role in generating novel organic structures with potential applications in pharmaceuticals and material science (Ramesh et al., 2018).

Development of Corrosion Inhibitors

Research into pyrazolo-pyridine derivatives, including those with nitrophenyl groups, has identified their potential as corrosion inhibitors for industrial applications. These compounds have been evaluated for their effectiveness in protecting mild steel in acidic environments, with studies indicating significant inhibition efficiency. The synthesis and evaluation of these inhibitors underscore the importance of nitrophenyl derivatives in industrial corrosion protection, offering insights into green chemistry approaches for material preservation (Dohare et al., 2018).

Exploration of Fluorescence Properties

The fluorescence properties of bis-pyrazolo-pyridine derivatives, specifically those substituted with nitrophenyl groups, have been investigated for potential applications in electronic and photonic devices. Studies reveal dual fluorescence behavior with solvent polarity affecting emission characteristics, indicating the compound's utility in developing fluorescence-based sensors and optical materials (Rechthaler et al., 1999).

Calcium Channel Antagonists

The crystal structures and pharmacological activities of calcium channel antagonists derived from dihydropyridine and nitrophenyl compounds have been extensively studied. These studies contribute to understanding the relationship between molecular structure and biological activity, informing the development of new therapeutic agents for cardiovascular diseases (Fossheim et al., 1982).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the field of pyrrolidin-2-ones research are likely to involve the design of new pyrrolidine compounds with different biological profiles . This could involve exploring different synthetic strategies, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the compounds .

Eigenschaften

IUPAC Name |

1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8-6-10(13-5-3-4-11(13)15)7-9(2)12(8)14(16)17/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSSDPBLVVXSCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)